molecular formula C14H24O B14227773 Tetradeca-2,6-dienal CAS No. 827043-80-1

Tetradeca-2,6-dienal

Cat. No.: B14227773
CAS No.: 827043-80-1
M. Wt: 208.34 g/mol
InChI Key: CLXIYAZPYWRSPV-UHFFFAOYSA-N
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Description

Tetradeca-2,6-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the second and sixth positions It is a type of aldehyde, which means it contains a formyl group (-CHO) at the terminal end of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradeca-2,6-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the alkene metathesis, which involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Additionally, the stereoselective reduction of 1,5-diynes can be employed to achieve the formation of the 1Z,5Z-diene moiety present in this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions typically include the use of catalysts such as Cp2TiCl2 in the presence of Grignard reagents for cross-cyclomagnesiation reactions . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetradeca-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bonds in the carbon chain can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecanol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Tetradeca-2,6-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradeca-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the carbon chain can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

Uniqueness: Tetradeca-2,6-dienal is unique due to its specific double bond positions and aldehyde functionality, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

827043-80-1

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradeca-2,6-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h8-9,12-14H,2-7,10-11H2,1H3

InChI Key

CLXIYAZPYWRSPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCC=CC=O

Origin of Product

United States

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